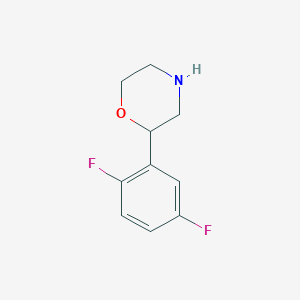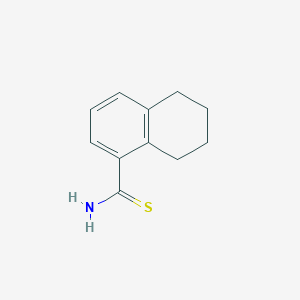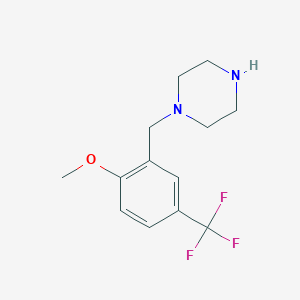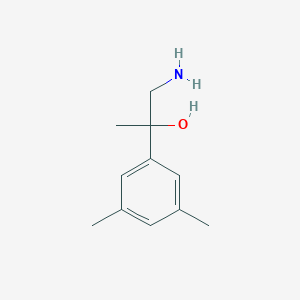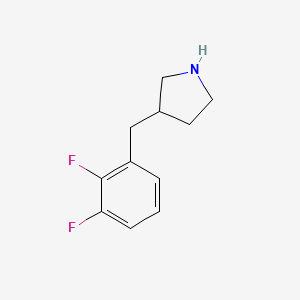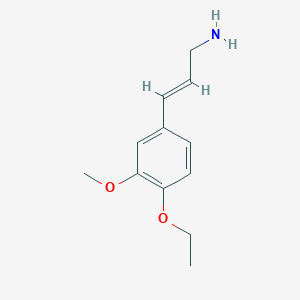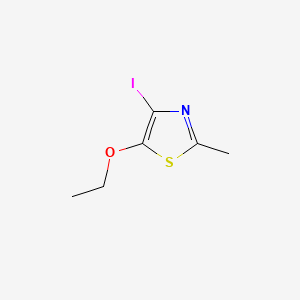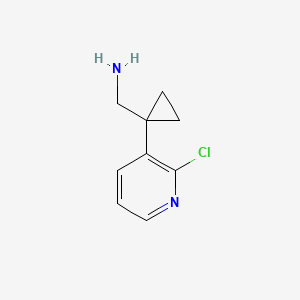
(1-(2-Chloropyridin-3-YL)cyclopropyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(2-Chloropyridin-3-YL)cyclopropyl)methanamine: is an organic compound that features a cyclopropyl group attached to a methanamine moiety, with a 2-chloropyridin-3-yl substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Chloropyridin-3-YL)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable pyridine derivative followed by amination. One common method includes the reaction of 2-chloropyridine with a cyclopropylcarbinyl halide under basic conditions to form the cyclopropyl intermediate. This intermediate is then subjected to reductive amination to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or peracids, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The chloropyridine moiety allows for various substitution reactions, including nucleophilic aromatic substitution, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products:
Oxidation: Oxidized amine derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives.
科学的研究の応用
Chemistry: In chemistry, (1-(2-Chloropyridin-3-YL)cyclopropyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it valuable in the development of new therapeutic agents .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is explored as a candidate for the treatment of various diseases, including neurological disorders and cancers .
Industry: In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymer science .
作用機序
The mechanism of action of (1-(2-Chloropyridin-3-YL)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target .
類似化合物との比較
- (1-(6-Chloropyridin-2-YL)cyclopropyl)methanamine
- (1-(2-Chloropyridin-4-YL)cyclopropyl)methanamine
Comparison: Compared to its analogs, (1-(2-Chloropyridin-3-YL)cyclopropyl)methanamine exhibits unique reactivity due to the position of the chlorine atom on the pyridine ring. This positional difference can influence the compound’s chemical behavior and biological activity, making it distinct in its applications.
特性
分子式 |
C9H11ClN2 |
|---|---|
分子量 |
182.65 g/mol |
IUPAC名 |
[1-(2-chloropyridin-3-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C9H11ClN2/c10-8-7(2-1-5-12-8)9(6-11)3-4-9/h1-2,5H,3-4,6,11H2 |
InChIキー |
SMBUQDLOGKELGT-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CN)C2=C(N=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




